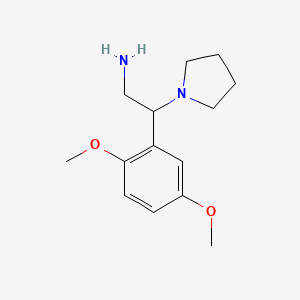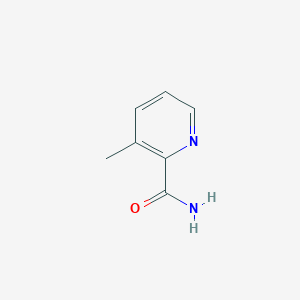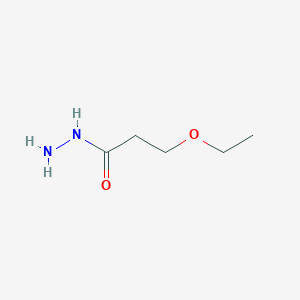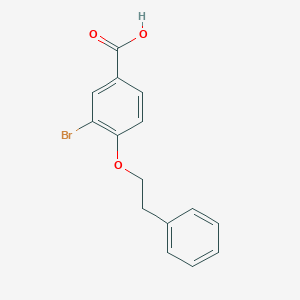
2-(2,5-二甲氧基苯基)-2-吡咯烷-1-基-乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the preparation of 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate, involves a sequence of reactions starting with 1,4-dimethoxybenzene and chloracetyl chloride. This is followed by a Friedel-Crafts reaction to obtain Alpha-chlorine-2, 5-dimethoxy acetophenone, which then reacts with methenamine to obtain Alpha-amino-2, 5-dimethoxy acetophenone. Finally, the Alpha-amino-2, 5-dimethoxy acetophenone reacts with a reducer to obtain the product .科学研究应用
合成和化学性质
对与 2-(2,5-二甲氧基苯基)-2-吡咯烷-1-基-乙胺 在结构上相关的化合物的合成和化学性质的研究已在包括药物化学和材料科学在内的各个领域显示出显着的潜力。止痛药莱芬他明的吡咯类似物的合成,带有 1-苯基-2-(1H-吡咯-1-基)乙氨基部分,突出了类似结构的化学多功能性和潜在药理学兴趣。这些化合物被评估了其镇痛活性,并在没有与莱芬他明相关的神经毒性的情况下显示出有希望的结果 (Massa 等,1989).
催化活性
已经对源自类似化合物的的手性合成子(如 1-苯基-N-(吡啶-2-基)乙叉基)乙胺)进行了研究,以探索它们在催化活性中的潜力。这些化合物在酮的不对称转移氢化 (ATH) 中显示出中等催化活性,尽管对映体过量 (ee%) 较低。这表明在手性分子的合成中具有潜在应用,这是药物化学的一个关键方面 (Kumah 等,2019).
旋光分离和手性应用
通过源自与 2-(2,5-二甲氧基苯基)-2-吡咯烷-1-基-乙胺 在结构上相关的化合物的盐优先结晶,已经探索了旋光分离和人工手性化合物的应用。旋光分离过程已针对一系列化合物进行了验证,证明了此类分子在创建对映体纯物质中的结构多功能性和实用性,这对于特定药物制剂的开发至关重要 (Saigo,1985).
抗癌剂
最近的研究发现具有有效拓扑异构酶 I 靶向活性和细胞毒性的衍生物,表明结构相关化合物在新型抗癌剂开发中的潜在应用。化合物结构上特定位置取代基的变化对其活性有显着影响,突出了药物化学中结构优化的重要性 (Ruchelman 等,2004).
缓蚀
已经探索了源自与 2-(2,5-二甲氧基苯基)-2-吡咯烷-1-基-乙胺 在结构上相关的配体的镉 (II) 席夫碱配合物的合成,以了解它们对低碳钢的缓蚀性能。这项研究表明此类化合物在材料科学中的潜在应用,特别是在金属防腐中,这是各种工业应用中的一个重大问题 (Das 等,2017).
作用机制
Target of Action
Similar compounds, such as 2c-b (4-bromo-2,5-dimethoxyphenethylamine), are known to interact with various serotonin receptors in the brain . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
Similar compounds like 2c-b are known to act as partial agonists at the 5-ht2a serotonin receptor . This means they bind to these receptors and activate them, but not to their full capacity. This partial activation can lead to changes in perception, mood, and cognition.
Biochemical Pathways
Similar compounds like 2c-b are known to affect the serotonergic system . This system is involved in many physiological processes, including the regulation of mood, appetite, and sleep. The downstream effects of this interaction can include altered perception, mood changes, and cognitive shifts.
Pharmacokinetics
For similar compounds like 2c-b, the onset of action is typically 20-40 minutes when taken orally, with an elimination half-life of 248 ± 320 hours . The duration of action can range from 4-12 hours depending on the route of administration . These properties can impact the bioavailability and overall effects of the compound.
Result of Action
Similar compounds like 2c-b are known to produce a range of effects, including changes in perception, mood, and cognition . These effects are likely the result of the compound’s interaction with serotonin receptors in the brain.
Action Environment
Factors such as ph, temperature, and light exposure can often impact the stability and efficacy of similar compounds . It is also sensitive to light .
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-11-5-6-14(18-2)12(9-11)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOILIJGKPQPDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)






![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)




